molecular formula C22H25N7O2 B5489580 N-(2-methoxyphenyl)-4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide

N-(2-methoxyphenyl)-4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B5489580
M. Wt: 419.5 g/mol
InChI Key: LNASBWLCLPSIGY-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the pyridazinyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these steps include palladium catalysts, amines, and carboxylic acids. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide: shares structural similarities with other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity. Its combination of functional groups may confer unique properties, such as enhanced binding affinity to a particular target or improved pharmacokinetic profile.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O2/c1-16-7-8-19(23-15-16)25-20-9-10-21(27-26-20)28-11-13-29(14-12-28)22(30)24-17-5-3-4-6-18(17)31-2/h3-10,15H,11-14H2,1-2H3,(H,24,30)(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNASBWLCLPSIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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